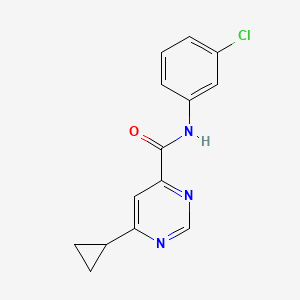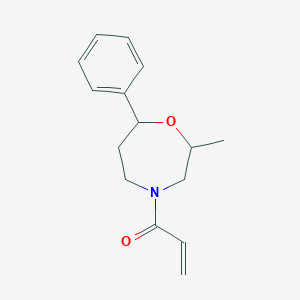
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one, also known as MPO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO belongs to the class of oxazepine derivatives and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as an anticancer agent. 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one is not fully understood. However, it has been proposed that 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has also been found to inhibit the activity of phospholipase A2 (PLA2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. It has also been found to exhibit various biological activities, making it a suitable compound for further research. However, there are some limitations to using 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one in lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to use in certain assays. Additionally, 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been found to be unstable under certain conditions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one. One direction is to investigate the potential of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one as an anticancer agent. Further studies are needed to elucidate the mechanism of action of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one in cancer cells and to determine its efficacy in vivo. Another direction is to investigate the potential of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one as an analgesic agent. Studies are needed to determine the efficacy of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one in animal models of pain and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one and to improve its solubility and stability.
Métodos De Síntesis
The synthesis of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one involves the reaction of 2-methyl-7-phenyl-1,4-oxazepane-4-carboxylic acid with acetic anhydride and triethylamine in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to yield 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one. The synthesis of 1-(2-Methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one has been optimized to achieve high yields and purity, making it a suitable compound for further research.
Propiedades
IUPAC Name |
1-(2-methyl-7-phenyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-10-9-14(18-12(2)11-16)13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOYYVCKUFJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC(O1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2460397.png)



![2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2460402.png)
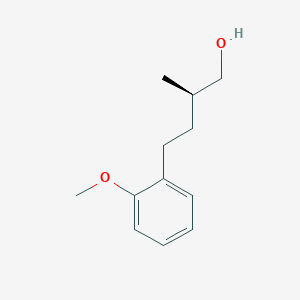
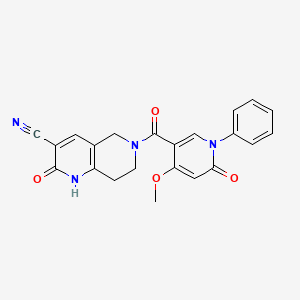
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2460405.png)
![N-(3-methoxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2460406.png)
![ethyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2460409.png)
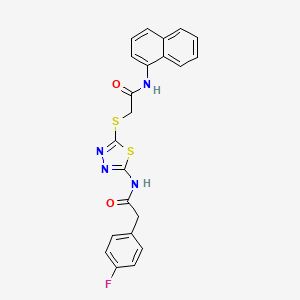
![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)

